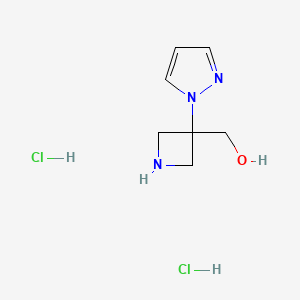
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride” are not available, pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Chemical Reactions Analysis
Pyrazoles, which “(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride” is a part of, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación
Antimicrobial Activity
(3-Pyrazol-1-ylazetidin-3-yl)methanol; dihydrochloride and its derivatives have been widely studied for their antimicrobial properties. Several studies have synthesized and tested various derivatives for their effectiveness against different microbial strains. For example, Kumar et al. (2012) synthesized a series of similar compounds showing good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, especially in compounds containing a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012). Sivakumar et al. (2021) also investigated a related molecule, demonstrating its antimicrobial potential, particularly against bacterial and fungal infections (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Synthesis and Structural Analysis
The synthesis of (3-Pyrazol-1-ylazetidin-3-yl)methanol; dihydrochloride and its analogs has been a subject of research, focusing on developing efficient synthesis methods and understanding their structural properties. Trilleras et al. (2013) described a method for synthesizing similar pyrazole derivatives under ultrasonic conditions, offering advantages like shorter reaction times and higher yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013). Additionally, Lam et al. (1997) reported on the synthesis and X-ray crystal structure of a supramolecular complex involving a related compound, highlighting the importance of structural analysis in understanding these molecules (Lam, Cheung, Fung, & Wong, 1997).
Applications in Cancer Research
Some derivatives of (3-Pyrazol-1-ylazetidin-3-yl)methanol; dihydrochloride have been explored for their potential anticancer properties. Hafez et al. (2016) synthesized novel pyrazole derivatives that exhibited higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests a potential for these compounds in the development of new anticancer therapies.
Propiedades
IUPAC Name |
(3-pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-6-7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8,11H,4-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKQIMIFFXAQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)N2C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

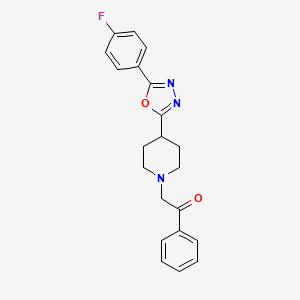
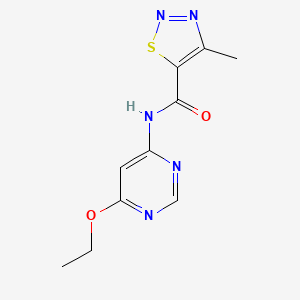
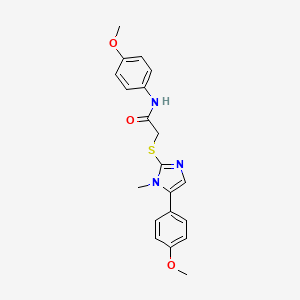
![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)
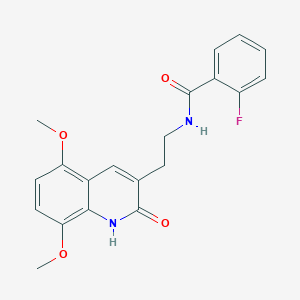
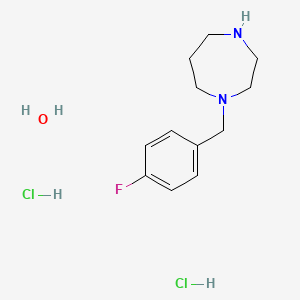
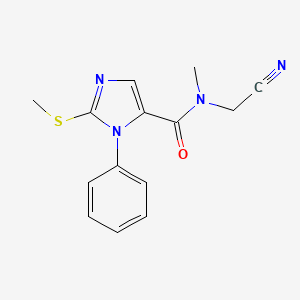
![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2449816.png)
![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)
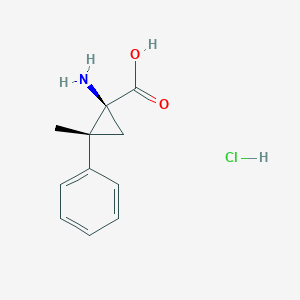
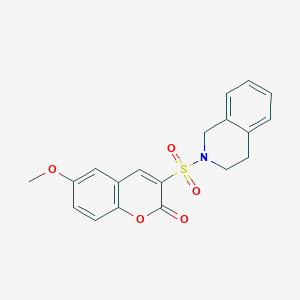
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)